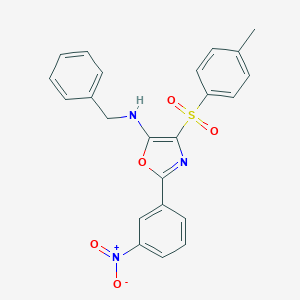
N-BENZYL-4-(4-METHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZYL-4-(4-METHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a sulfonyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-(4-METHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-BENZYL-4-(4-METHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-BENZYL-4-(4-METHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-BENZYL-4-(4-METHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-[(4-methylphenyl)sulfonyl]-benzenesulfonimidoyl fluoride
- 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
Uniqueness
N-BENZYL-4-(4-METHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-AMINE is unique due to its specific combination of functional groups and its oxazole ring structure
Propiedades
Fórmula molecular |
C23H19N3O5S |
|---|---|
Peso molecular |
449.5g/mol |
Nombre IUPAC |
N-benzyl-4-(4-methylphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H19N3O5S/c1-16-10-12-20(13-11-16)32(29,30)23-22(24-15-17-6-3-2-4-7-17)31-21(25-23)18-8-5-9-19(14-18)26(27)28/h2-14,24H,15H2,1H3 |
Clave InChI |
LNRPRNUDZPGOKG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])NCC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416633.png)
![2,4-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416635.png)
![4-fluoro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416638.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B416640.png)
![4-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416641.png)
![3-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416642.png)
![3-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416644.png)
![3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416645.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]-N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]amine](/img/structure/B416647.png)
![2,4-Dichloro-6-({[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416648.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416649.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416651.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416652.png)
![4-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416654.png)
